Lipophilicity Advantage: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine Exhibits Higher Computed LogP than Unsubstituted N–H Analog
In drug discovery programs, replacing a hydrogen with an N-propyl group in 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine increases the computed partition coefficient (XLogP3) from 0.2 (for the unsubstituted N–H analog) to 1.2, representing a 1.0 log unit increase in lipophilicity [1][2]. This elevated lipophilicity enhances membrane permeability and aligns with Lipinski's Rule of Five, making the compound a superior choice for optimizing pharmacokinetic properties of lead candidates.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 3,5-Dimethyl-1H-pyrazol-4-amine (unsubstituted N–H analog): XLogP3 = 0.2 |
| Quantified Difference | +1.0 log unit increase |
| Conditions | Computed using XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability and bioavailability, making this compound a strategic choice for medicinal chemists optimizing ADME properties.
- [1] PubChem. Compound Summary: 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine. CID 19620833. View Source
- [2] PubChem. Compound Summary: 3,5-dimethyl-1H-pyrazol-4-amine. CID 21721505. View Source
